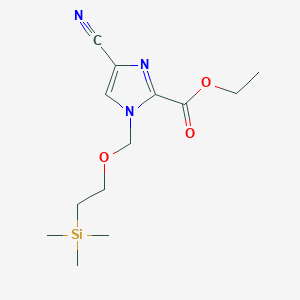

Ethyl 4-cyano-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-imidazole-2-carboxylate

Description

Ethyl 4-cyano-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-imidazole-2-carboxylate is a monocyano-substituted 2-carboxyimidazole derivative featuring a [(2-(trimethylsilyl)ethoxy)methyl] (SEM) protecting group. Its synthesis, first reported by Wall et al. (2008), involves a regioselective bromine-magnesium exchange on a SEM-protected cyanoimidazole intermediate, followed by reaction with ethyl cyanoformate to introduce the carboxylate moiety . The SEM group enhances stability during synthesis, prevents undesired side reactions, and facilitates purification by ensuring regiochemical control.

Properties

IUPAC Name |

ethyl 4-cyano-1-(2-trimethylsilylethoxymethyl)imidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3Si/c1-5-19-13(17)12-15-11(8-14)9-16(12)10-18-6-7-20(2,3)4/h9H,5-7,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMDFPGLTPLVTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CN1COCC[Si](C)(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Stepwise Preparation Method

| Step | Reactants & Conditions | Description | Outcome / Notes |

|---|---|---|---|

| 1. Preparation of 2-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole-4-carbonitrile | Starting material: 2-bromo-1-(SEM)-imidazole-4-carbonitrile | The SEM protecting group is introduced to protect the imidazole nitrogen, enhancing regioselectivity and stability during subsequent reactions. | Provides the substrate for bromine-magnesium exchange. |

| 2. Bromine-magnesium exchange | Reactant: Isopropylmagnesium chloride (2M in THF) Solvent: Tetrahydrofuran (THF) Temperature: -40°C to -78°C Time: 10 min stirring at -40°C, then cooling to -78°C |

The bromine atom on the imidazole ring is replaced by a magnesium species via halogen-metal exchange, generating a reactive organomagnesium intermediate. | Formation of a Grignard-type intermediate primed for nucleophilic attack. |

| 3. Carboxylation with ethyl cyanoformate | Reactant: Ethyl cyanoformate Solvent: THF Temperature: Initially -78°C, then warmed to room temperature Time: 1 hour stirring at room temperature |

The organomagnesium intermediate reacts with ethyl cyanoformate, introducing the ethyl carboxylate group at the 2-position of the imidazole ring. | Formation of ethyl 4-cyano-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole-2-carboxylate. |

| 4. Workup and purification | Quenching: Saturated aqueous ammonium chloride Extraction: Ethyl acetate (EtOAc) Washing: Brine Purification: Silica solid-phase extraction (SPE) with 30% EtOAc/hexane |

The reaction mixture is quenched to deactivate reactive intermediates, followed by extraction and washing to remove impurities. Purification by SPE yields the pure product. | Isolated yield reported at 74%, product obtained as a colorless oil. |

Reaction Conditions Summary Table

| Parameter | Details |

|---|---|

| Bromine-magnesium exchange reagent | Isopropylmagnesium chloride (2M in THF) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature for exchange | -40°C to -78°C |

| Time for exchange | 10 minutes at -40°C, then cooled to -78°C |

| Carboxylation reagent | Ethyl cyanoformate |

| Temperature for carboxylation | -78°C initially, then warmed to room temperature |

| Time for carboxylation | 1 hour at room temperature |

| Workup | Quench with saturated aqueous NH4Cl, extract with EtOAc, wash with brine |

| Purification | Silica SPE cartridge, elution with 30% EtOAc/hexane |

| Yield | 74% |

Mechanistic and Practical Considerations

SEM Protecting Group Role: The 2-(trimethylsilyl)ethoxy)methyl (SEM) group protects the imidazole nitrogen, preventing unwanted side reactions during the organometallic steps and facilitating regioselective functionalization at the desired position on the imidazole ring.

Bromine-Magnesium Exchange: This step is critical for generating a nucleophilic site on the imidazole ring. The use of isopropylmagnesium chloride at low temperatures (-40 to -78°C) ensures controlled exchange without decomposition or side reactions.

Carboxylation with Ethyl Cyanoformate: The organomagnesium intermediate attacks the electrophilic carbonyl carbon of ethyl cyanoformate, installing the ethyl ester functionality. The reaction temperature is carefully controlled to maintain selectivity and prevent side reactions.

Purification: The product is sensitive and isolated as a colorless oil. Silica SPE purification using a gradient solvent system (30% ethyl acetate in hexane) is effective for isolating the pure compound.

Research Findings and Scale-Up

The described synthetic route has been successfully scaled to kilogram quantities, demonstrating its robustness and suitability for larger-scale synthesis relevant to pharmaceutical research and development.

The regioisomeric mixture of SEM-protected imidazoles can be equilibrated thermodynamically to yield a single regioisomer, improving product purity and consistency.

Characterization by mass spectrometry confirms the expected molecular weight (m/z 296.1 [M+H]+).

X-ray crystallography of related potassium salt derivatives has been used to confirm structural assignments, underscoring the precision of the synthetic approach.

Summary Table of Key Data

| Aspect | Data / Observation |

|---|---|

| Molecular Formula | C13H21N3O3Si |

| Molecular Weight | 295.41 g/mol |

| CAS Number | 854044-52-3 |

| Yield | 74% (isolated) |

| Key Reagents | 2-bromo-1-(SEM)-imidazole-4-carbonitrile, i-PrMgCl, ethyl cyanoformate |

| Solvent | Tetrahydrofuran (THF) |

| Temperature Range | -78°C to room temperature |

| Purification Method | Silica SPE cartridge, 30% EtOAc/hexane |

| Characterization | ESI-MS (m/z 296.1), X-ray crystallography (related salts) |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Cyanide ions (CN-), various nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-cyano-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-imidazole-2-carboxylate has shown promise in drug development, particularly as a scaffold for synthesizing new pharmaceutical agents. Its structural features allow it to interact with biological targets, making it a candidate for further investigation in medicinal chemistry.

Case Study: Anticancer Activity

Research has indicated that imidazole derivatives possess anticancer properties. A study demonstrated that compounds derived from imidazole frameworks exhibit cytotoxic effects on various cancer cell lines. This compound was evaluated alongside other derivatives, showing significant inhibition of cell proliferation in breast and colon cancer models .

Material Science Applications

In material science, this compound can serve as a precursor for the synthesis of functionalized polymers and nanomaterials. The incorporation of the cyano and imidazole groups enhances the properties of materials, such as thermal stability and mechanical strength.

Data Table: Properties of this compound in Material Science

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Solubility in Solvents | Moderate |

| Reactivity with Functional Groups | Versatile |

The biological activity of this compound has been assessed through various toxicological studies. These studies are crucial for evaluating its safety profile before clinical applications.

Toxicological Findings

A comprehensive assessment revealed that this compound exhibits low toxicity levels in vitro, making it a suitable candidate for further development in therapeutic applications. It is essential to conduct additional studies to confirm these findings in vivo .

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and the imidazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Linked Diimidazole Derivatives (C1)

The compound 3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C1) from features a triazole core substituted with two diphenylimidazole units. Key differences include:

- Core Structure : C1 utilizes a 1,2,4-triazole backbone, whereas the target compound is based on a single imidazole ring.

- Synthesis: C1 is synthesized via a one-pot condensation of aldehydes, benzil, and 3,5-diamino-1,2,4-triazole under ceric ammonium nitrate (CAN) catalysis . This contrasts with the organometallic bromine-magnesium exchange used for the target compound.

- Applications: Triazole-linked diimidazoles are explored for polymer and coordination chemistry applications due to their multidentate ligand properties, whereas the target compound’s carboxylate and cyano groups make it suitable for further functionalization in drug discovery .

Trityl-Protected Imidazole Acrylates

Compounds like (E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate () share an imidazole core but differ in substituents and protecting groups:

- Protecting Group : The trityl (triphenylmethyl) group in these acrylates offers steric protection but is less stable under acidic conditions compared to the SEM group in the target compound .

- Functional Groups: The acrylate ester enables conjugate addition reactions, whereas the target compound’s ethyl carboxylate and cyano groups provide orthogonal reactivity for nucleophilic substitution or cyclization.

- Synthesis: These derivatives are synthesized via literature-reported methods without organometallic steps, highlighting the target compound’s reliance on advanced magnesium-mediated chemistry .

Nitro-Substituted Imidazoles with Ester Groups

describes 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols and related esters. Key comparisons include:

- Substituent Effects: The nitro group is a stronger electron-withdrawing group than cyano, significantly altering the imidazole ring’s electronic properties and reactivity. Nitroimidazoles are often associated with antimicrobial activity, whereas cyano derivatives may exhibit distinct biological or synthetic utility .

- Synthesis Methodology: These compounds are synthesized using tetrakis(dimethylamino)ethylene (TDAE), which promotes reductive alkylation, contrasting with the target compound’s organometallic pathway .

- Structural Complexity: The nitroimidazoles incorporate aryl ethanol and acenaphthylenone moieties, increasing molecular complexity compared to the simpler carboxylate/cyano substitution in the target compound.

Comparative Data Table

Biological Activity

Ethyl 4-cyano-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-imidazole-2-carboxylate, with the CAS number 854044-52-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

- Molecular Formula : C13H21N3O3Si

- Molecular Weight : 295.41 g/mol

- Structure : The compound features an imidazole ring, which is known for its diverse biological activities, particularly in pharmacology.

Synthesis

The synthesis of this compound involves several steps, primarily utilizing ethyl cyanoformate and various organometallic reagents. The reaction conditions typically include:

- Stage 1 : Reaction of 2-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole-4-carbonitrile with isopropylmagnesium chloride in tetrahydrofuran (THF) at low temperatures.

- Stage 2 : Addition of ethyl cyanoformate to the reaction mixture, followed by quenching and purification steps to yield the final product with a reported yield of approximately 74% .

Anticancer Activity

This compound has been evaluated for its anticancer properties. The imidazole nucleus is recognized for its role in developing compounds that exhibit antiproliferative effects against various cancer cell lines.

In studies involving related compounds, imidazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis. For instance, compounds with similar structural motifs have demonstrated IC50 values in the nanomolar range against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), suggesting that ethyl 4-cyano derivatives may also possess potent anticancer activity .

The proposed mechanism of action for imidazole derivatives often involves:

- Inhibition of Tubulin Polymerization : Many imidazole-containing compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

- Targeting Specific Kinases : Some studies suggest that these compounds may inhibit specific kinases involved in cell proliferation and survival pathways .

Case Study 1: Antiproliferative Effects

A study focused on the synthesis and biological evaluation of imidazole derivatives reported that specific analogs exhibited significant antiproliferative activity against human cancer cell lines. The study indicated that modifications to the imidazole core could enhance biological activity, providing insights into structure-activity relationships (SAR) .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 52 | Tubulin inhibition |

| Compound B | MDA-MB-231 | 74 | Apoptosis induction |

Case Study 2: Antiviral Activity

Research on related heterocyclic compounds has shown antiviral properties, particularly against respiratory syncytial virus (RSV) and hepatitis C virus (HCV). The efficacy of these compounds highlights the potential for ethyl 4-cyano derivatives to be explored further for antiviral applications .

Q & A

Basic Research Questions

Q. What are the key structural features of Ethyl 4-cyano-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-imidazole-2-carboxylate, and how do they influence its reactivity?

- Structural Features :

- Imidazole core : Aromatic heterocycle with two nitrogen atoms, enabling hydrogen bonding and π-π interactions.

- 4-Cyano substituent : Electron-withdrawing group that directs electrophilic substitution and participates in nucleophilic additions.

- SEM group (2-(trimethylsilyl)ethoxymethyl) : Protects the imidazole nitrogen, enhances solubility in organic solvents, and can be cleaved under acidic conditions .

- Ethyl carboxylate : Hydrolyzable to carboxylic acid, enabling further functionalization .

- Reactivity Implications :

- The SEM group stabilizes the nitrogen during synthesis but requires careful deprotection .

- The cyano group can undergo transformations such as reduction to amines or hydrolysis to amides .

Q. What synthetic routes are commonly employed to prepare this compound?

- Step 1 : Alkylation of the imidazole nitrogen using SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) under basic conditions (e.g., triethylamine in THF at 0°C) .

- Step 2 : Introduction of the cyano group via nucleophilic substitution or palladium-catalyzed cyanation .

- Step 3 : Esterification or transesterification to install the ethyl carboxylate .

- Example Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| SEM protection | SEM-Cl, Et₃N, THF, 0°C → RT | 85% | |

| Cyanation | CuCN, DMF, 120°C | 70% |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Catalyst Selection : Raney nickel avoids dehalogenation side reactions compared to Pd/C in hydrogenation steps .

- Solvent Optimization : Ethanol vs. water affects intermediate stability; aqueous conditions may reduce byproducts .

- Temperature Control : Lower temperatures (45°C vs. 25°C) during cyclization improve imidazole ring formation .

- Statistical Methods : Design of Experiments (DoE) can identify critical parameters (e.g., pH, catalyst loading) .

Q. What advanced spectroscopic and analytical techniques are used to confirm the compound’s structure?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for SEM (δ 0.1 ppm for Si(CH₃)₃), cyano (δ ~110 ppm in ¹³C), and ester (δ 4.2-4.4 ppm for CH₂CH₃) .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., monoclinic crystal system, P21/n space group) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = calculated 337.15 g/mol) .

Q. How should researchers address discrepancies between experimental and theoretical spectroscopic data?

- Contradiction Analysis :

- Example : If ¹H NMR shows unexpected peaks, assess for impurities (e.g., unreacted SEM-Cl) via TLC or HPLC .

- 2D NMR (HSQC/HMBC) : Resolves ambiguous assignments by correlating ¹H-¹³C couplings .

- Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N ratios (e.g., C: 49.2% calc vs. 48.9% exp) .

Q. What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?

- Purification Challenges :

- Column chromatography is impractical industrially; switch to continuous flow reactors or membrane separation technologies .

- Byproduct Management :

- Optimize solvent recovery (e.g., ethanol distillation) and implement waste treatment protocols for cyanide-containing byproducts .

- Process Control :

- Use in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.